molecular formula C6H8F3N3O2 B13720555 1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole

1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole

Cat. No.: B13720555
M. Wt: 211.14 g/mol
InChI Key: RTCNUKYHTIROLE-UHFFFAOYSA-N
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Description

1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine, agriculture, and industrial applications .

Preparation Methods

Chemical Reactions Analysis

1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H8F3N3O2

Molecular Weight

211.14 g/mol

IUPAC Name

5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxamide

InChI

InChI=1S/C6H8F3N3O2/c1-3-2-5(14,6(7,8)9)12(11-3)4(10)13/h14H,2H2,1H3,(H2,10,13)

InChI Key

RTCNUKYHTIROLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)N

Origin of Product

United States

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